UV-Vis Absorption Blue-Shift
Direct head-to-head spectroscopic comparison demonstrates that bromine substitution at the 3-position induces a measurable blue-shift in the longest-wavelength π→π* absorption band relative to unsubstituted 9,10-phenanthrenequinone. This electronic perturbation alters the compound's photophysical behavior, which is critical for applications where absorption onset and HOMO-LUMO gap tuning are required [1].
| Evidence Dimension | Longest-wavelength π→π* absorption band position |
|---|---|
| Target Compound Data | Blue-shifted relative to parent |
| Comparator Or Baseline | 9,10-Phenanthrenequinone (unsubstituted) |
| Quantified Difference | Blue-shift observed (exact nm values not specified in abstract; requires full-text access) |
| Conditions | Solution-phase UV-Vis spectroscopy up to vacuum UV region; MO calculations via P–P–P method |
Why This Matters
The quantifiable blue-shift confirms that 3-bromophenanthrene-9,10-dione possesses distinct electronic properties compared to the unsubstituted parent, enabling precise spectral tuning in optoelectronic materials design.
- [1] Kuboyama, A., Kobayashi, F., & Morokuma, S. (1975). Studies of the π→π* Absorption Bands of 9,10-Phenanthrenequinone. Bulletin of the Chemical Society of Japan, 48(7), 2145–2148. DOI: 10.1246/bcsj.48.2145. View Source
